6-Bromo-2-methoxy-1-naphthoic acid

Catalog No.
S12578862
CAS No.
M.F
C12H9BrO3
M. Wt
281.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-methoxy-1-naphthoic acid

Product Name

6-Bromo-2-methoxy-1-naphthoic acid

IUPAC Name

6-bromo-2-methoxynaphthalene-1-carboxylic acid

Molecular Formula

C12H9BrO3

Molecular Weight

281.10 g/mol

InChI

InChI=1S/C12H9BrO3/c1-16-10-5-2-7-6-8(13)3-4-9(7)11(10)12(14)15/h2-6H,1H3,(H,14,15)

InChI Key

FZSZKSRGYGMTAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)C(=O)O

6-Bromo-2-methoxy-1-naphthoic acid is an aromatic compound with the molecular formula C11_{11}H9_{9}BrO2_2 and a molecular weight of approximately 251.08 g/mol. This compound features a naphthalene ring substituted with a bromine atom at the 6-position and a methoxy group at the 2-position, making it a member of the naphthoic acid family. It is primarily recognized for its potential applications in pharmaceuticals and agricultural chemicals due to its unique chemical structure and properties.

, including:

  • Electrophilic Aromatic Substitution: The presence of the bromine atom makes the compound susceptible to electrophilic substitution reactions, allowing further functionalization.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, such as methyl 6-bromo-2-naphthoate.
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines under appropriate conditions.

These reactions are crucial for synthesizing derivatives that may enhance biological activity or improve solubility.

Research indicates that compounds similar to 6-bromo-2-methoxy-1-naphthoic acid exhibit various biological activities, including:

  • Antimicrobial Properties: Some naphthoic acids have shown effectiveness against bacterial strains, potentially useful in developing new antibiotics.
  • Anticancer Activity: Certain derivatives have been studied for their ability to inhibit cancer cell proliferation, indicating potential in cancer therapeutics.
  • Anti-inflammatory Effects: Compounds in this class may also contribute to reducing inflammation, offering therapeutic benefits for inflammatory diseases.

Several methods exist for synthesizing 6-bromo-2-methoxy-1-naphthoic acid:

  • From 6-Hydroxy-2-naphthoic Acid:
    • Reacting 6-hydroxy-2-naphthoic acid with ammonia and sulfite to produce 6-amino-2-naphthoic acid.
    • Performing diazotization on the amino compound followed by reaction with copper bromide under acidic conditions (Sandmeyer reaction) yields 6-bromo-2-naphthoic acid .
  • From 6-Bromo-2-naphthol:
    • Heating 6-bromo-2-naphthol with acetic acid can also lead to the formation of 6-bromo-2-methoxy-1-naphthoic acid through esterification processes .

These methods highlight the versatility of synthetic routes available for producing this compound.

6-Bromo-2-methoxy-1-naphthoic acid finds applications in several fields:

  • Pharmaceutical Industry: Its derivatives may serve as intermediates in drug synthesis, particularly in developing antimicrobial and anticancer agents.
  • Agricultural Chemicals: The compound can be utilized in formulating pesticides or herbicides due to its biological activity against plant pathogens.
  • Chemical Research: It serves as a valuable reagent for organic synthesis and material science research.

Studies on the interactions of 6-bromo-2-methoxy-1-naphthoic acid with various biological systems are essential for understanding its efficacy and safety:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and bioavailability.
  • Enzyme Inhibition Assays: Investigating its potential to inhibit specific enzymes related to disease pathways can reveal therapeutic applications.

Such studies are crucial for evaluating the compound's potential as a drug candidate.

Several compounds share structural similarities with 6-bromo-2-methoxy-1-naphthoic acid. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Methoxy-1-naphthoic AcidContains a methoxy group at the 2-positionLacks bromine substitution; different reactivity.
Methyl 6-bromo-2-naphthoateEster derivative of 6-bromo-2-naphthoic acidEnhanced solubility; often used in drug formulations.
6-Hydroxy-2-naphthoic AcidHydroxyl group at the 6-positionPrecursor for synthesizing various derivatives.

These compounds illustrate how structural variations affect chemical behavior and biological activity, emphasizing the uniqueness of 6-bromo-2-methoxy-1-naphthoic acid within its chemical class.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

279.97351 g/mol

Monoisotopic Mass

279.97351 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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